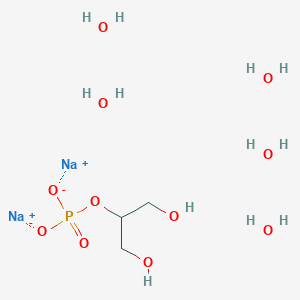

|A-Glycerophosphate sodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A-Glycerophosphate sodium salt hydrate: is a compound commonly used in various scientific and industrial applications. It is an organic phosphate salt that serves as a source of phosphate in biological systems. The compound is known for its high solubility in water and its ability to act as a phosphate donor in biochemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of A-Glycerophosphate sodium salt hydrate involves the esterification of glycerol with phosphoric acid, followed by neutralization with sodium carbonate. The reaction is typically carried out under controlled pH and temperature conditions. Here is a step-by-step outline of the process :

Esterification: Glycerol and phosphoric acid are mixed in an esterification reactor. Sodium carbonate is added to the mixture.

Reaction Conditions: The reaction is maintained at a temperature of 120-145°C and a pressure of 0.4-0.5 MPa. The pH is controlled to be between 3.0 and 5.5.

Neutralization: After the esterification, the mixture is neutralized with sodium hydroxide solution.

Purification: The resulting product is purified by removing free glycerin and decolorizing the solution.

Industrial Production Methods: In industrial settings, the production of A-Glycerophosphate sodium salt hydrate follows a similar process but on a larger scale. The use of continuous reactors and automated control systems ensures consistent product quality and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: A-Glycerophosphate sodium salt hydrate undergoes several types of chemical reactions, including hydrolysis and phosphorylation .

Common Reagents and Conditions:

Hydrolysis: In the presence of water and alkaline phosphatase, A-Glycerophosphate sodium salt hydrate is hydrolyzed to produce glycerol and inorganic phosphate.

Phosphorylation: It can act as a phosphate donor in phosphorylation reactions, which are essential in various metabolic pathways.

Major Products:

Hydrolysis Products: Glycerol and inorganic phosphate.

Phosphorylation Products: Phosphorylated biomolecules, which play crucial roles in cellular functions.

Applications De Recherche Scientifique

A-Glycerophosphate sodium salt hydrate is widely used in scientific research due to its versatility :

Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical assays.

Biology: The compound is used in cell culture media to promote cell growth and differentiation. It is also used in studies related to bone mineralization and osteogenesis.

Medicine: A-Glycerophosphate sodium salt hydrate is used in total parenteral nutrition to provide a source of phosphate for patients with hypophosphatemia.

Industry: It is used in the production of hydrogels and scaffolds for tissue engineering applications.

Mécanisme D'action

A-Glycerophosphate sodium salt hydrate is often compared with other glycerophosphate salts, such as β-Glycerophosphate disodium salt hydrate . Here are some key points of comparison:

Solubility: Both compounds are highly soluble in water.

Applications: While both are used in biochemical research, β-Glycerophosphate disodium salt hydrate is specifically noted for its role in bone mineralization studies.

Uniqueness: A-Glycerophosphate sodium salt hydrate is unique in its ability to act as a versatile phosphate donor in various biochemical reactions.

Comparaison Avec Des Composés Similaires

- β-Glycerophosphate disodium salt hydrate

- Glycerophosphoric acid disodium salt hydrate

- DL-Glycerol-1-phosphate sodium salt hydrate

Propriétés

Formule moléculaire |

C3H17Na2O11P |

|---|---|

Poids moléculaire |

306.11 g/mol |

Nom IUPAC |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 |

Clé InChI |

PEMUISUYOHQFQH-UHFFFAOYSA-L |

SMILES canonique |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14879240.png)

![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)

![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)

![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)